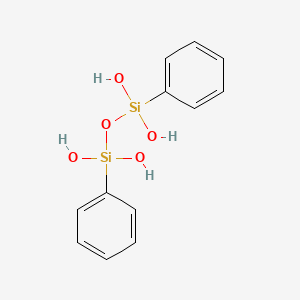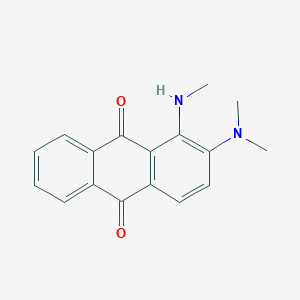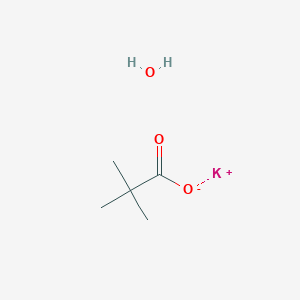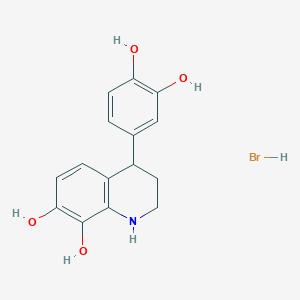
4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol hbr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydroquinoline core with multiple hydroxyl groups, making it a subject of interest in both synthetic chemistry and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amine under acidic conditions, followed by cyclization and subsequent bromination to yield the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and consistency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the tetrahydroquinoline ring.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction may produce fully saturated tetrahydroquinoline compounds .
Applications De Recherche Scientifique
4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups enable it to participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. Its effects on enzymes and receptors are subjects of ongoing research, with studies indicating its role in modulating neurotransmitter systems and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
3,4-Dihydroxybenzylamine: An analog of dopamine, used in biochemical research.
4-(3’,4’-Dihydroxyphenyl)thiazole derivatives: Known for their antiradical and antibacterial activities.
Uniqueness
4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. Its multiple hydroxyl groups enhance its reactivity and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C15H16BrNO4 |
|---|---|
Poids moléculaire |
354.20 g/mol |
Nom IUPAC |
4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol;hydrobromide |
InChI |
InChI=1S/C15H15NO4.BrH/c17-11-3-1-8(7-13(11)19)9-5-6-16-14-10(9)2-4-12(18)15(14)20;/h1-4,7,9,16-20H,5-6H2;1H |
Clé InChI |
OIUFTEKMWFMQJR-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C1C3=CC(=C(C=C3)O)O)C=CC(=C2O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



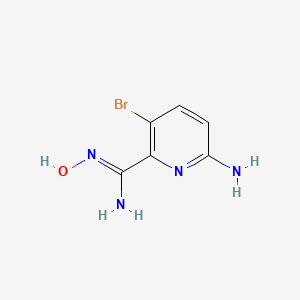
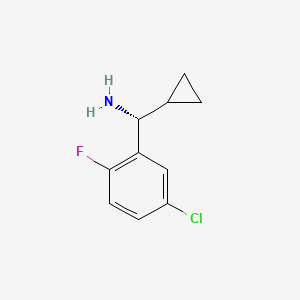
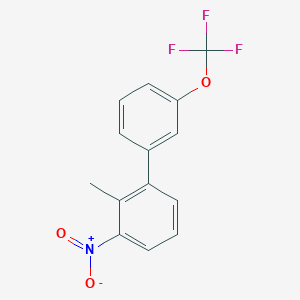
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)
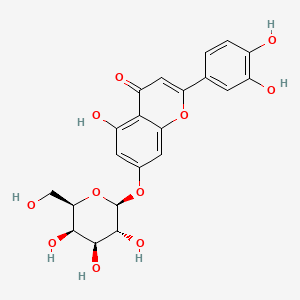
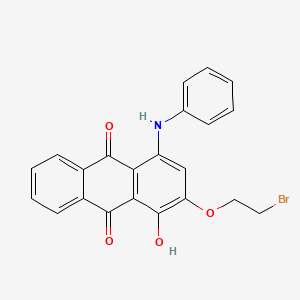
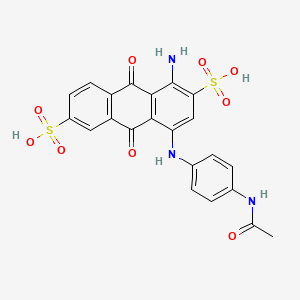
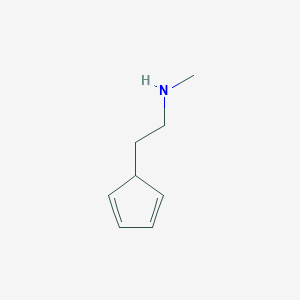
![1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)
